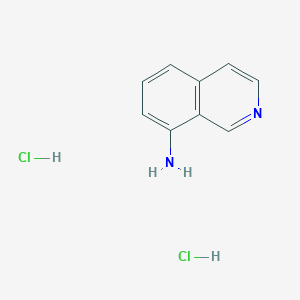

Isoquinolin-8-amine dihydrochloride

Description

Significance of the Isoquinoline (B145761) Core in Chemical Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govrsc.org Its architectural framework serves as a versatile template for the design and synthesis of novel molecules with diverse pharmacological activities. nih.govamerigoscientific.com The inherent properties of the isoquinoline core, including its ability to participate in various chemical interactions, make it a focal point for synthetic organic chemists and medicinal chemists. rsc.orgnih.gov The structural diversity and therapeutic importance of isoquinoline-based molecules present a continuous and challenging frontier in organic synthesis. rsc.org

Scope and Research Focus on Isoquinolin-8-amine Dihydrochloride (B599025)

This article will provide a detailed examination of a particular functionalized isoquinoline, Isoquinolin-8-amine dihydrochloride. The focus will be strictly on its chemical identity, structural features, physicochemical properties, synthesis, and its documented role in various areas of research. The information presented is intended for a scientific audience and will adhere to a rigorous, evidence-based approach.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

isoquinolin-8-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h1-6H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBXWYVMNDETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinolin 8 Amine Dihydrochloride and Analogues

Direct Synthetic Routes to Isoquinolin-8-amine Dihydrochloride (B599025)

Direct methods involve the introduction of the C8-amino group onto a pre-existing isoquinoline (B145761) ring system. These approaches are often favored for their convergency and the ready availability of isoquinoline starting materials.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the context of isoquinoline, the ring nitrogen atom can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C1 position. However, for substitution at the C8 position, alternative strategies or pre-existing directing groups on the benzo portion of the ring are necessary.

The general principle of DoM involves the coordination of an organolithium reagent, typically n-butyllithium or s-butyllithium, to a heteroatom-containing directing group. wikipedia.org This brings the base into proximity with an ortho-proton, which is then abstracted to form a stabilized aryllithium intermediate. This intermediate can then be quenched with a suitable electrophile to introduce a new substituent. While direct C8-lithiation of isoquinoline itself is not favored due to preferential C1-lithiation, the DoM strategy can be applied to isoquinoline precursors where a directing group is temporarily or permanently installed at the C7 or N-oxide position to direct metalation to C8. Subsequent electrophilic amination or introduction of a group that can be converted to an amine provides a route to the target compound.

One of the most common and reliable methods for the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. This approach is highly applicable to the synthesis of isoquinolin-8-amine, with 8-nitroisoquinoline (B1594253) serving as a key intermediate. The nitro group is readily introduced onto the isoquinoline core via electrophilic nitration.

The reduction of the nitro group can be achieved using a variety of reagents and conditions, offering flexibility to accommodate other functional groups within the molecule. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Chemical reductions are also widely employed, with reagents like tin(II) chloride (SnCl₂), iron (Fe) powder in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄). orgsyn.org The choice of reducing agent can be critical to avoid over-reduction of the heterocyclic ring. For instance, catalytic hydrogenation under harsh conditions can lead to the saturation of the pyridine (B92270) ring, yielding a tetrahydroisoquinoline derivative. orgsyn.org The resulting 8-aminoisoquinoline (B1282671) free base can then be treated with hydrochloric acid to yield the stable Isoquinolin-8-amine dihydrochloride salt. cymitquimica.comevitachem.com

A typical procedure involves dissolving 8-nitroisoquinoline in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and adding the catalyst. The mixture is then subjected to hydrogen gas, often at elevated pressure, until the reaction is complete. Filtration to remove the catalyst followed by solvent evaporation and salt formation yields the desired product.

Table 1: Comparison of Common Reducing Agents for Nitroarenes

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Ethyl Acetate, RT-50°C, 1-50 atm H₂ | Clean reaction, high yield, catalyst is recyclable | Potential for over-reduction of other groups, requires specialized hydrogenation equipment |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, Reflux | Mild conditions, good functional group tolerance | Generates tin waste, workup can be tedious |

| Fe / HCl or NH₄Cl | Water/Ethanol, Reflux | Inexpensive, effective | Stoichiometric amounts of iron sludge produced, acidic conditions |

| Sodium Dithionite | Water/Methanol, Biphasic system | Mild, useful for sensitive substrates | Can be sluggish, requires phase-transfer catalyst at times |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This method allows for the coupling of an aryl halide or triflate with an amine, providing a direct route to aryl amines under relatively mild conditions. wikipedia.orgias.ac.in For the synthesis of isoquinolin-8-amine, this reaction would typically involve the coupling of an 8-haloisoquinoline (e.g., 8-bromoisoquinoline (B29762) or 8-chloroisoquinoline) with an ammonia (B1221849) equivalent or a protected amine.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The success of the reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., Johnphos, XPhos) and Hartwig, are crucial for achieving high yields and broad substrate scope. ias.ac.in

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Function | Common Examples |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates catalytic steps | XPhos, SPhos, Johnphos, BINAP, DPEPhos |

| Base | Activates the amine and facilitates reductive elimination | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine Source | Nitrogen nucleophile | Ammonia, Benzophenone imine, LiN(SiMe₃)₂ |

| Solvent | Dissolves reactants and influences reaction rate | Toluene, Dioxane, THF |

This methodology is particularly valuable for creating libraries of substituted anilines and is applicable to complex heterocyclic systems like isoquinoline. ias.ac.inresearchgate.net

General Isoquinoline Core Synthesis Applied to 8-Amino Derivatives

Instead of functionalizing a pre-formed ring, it is often advantageous to construct the isoquinoline core with the C8-amino functionality (or a precursor) already in place. This approach is common in the synthesis of complex alkaloids and provides excellent control over the substitution pattern.

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide using a dehydrating acid catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline can then be dehydrogenated (aromatized) to the corresponding isoquinoline.

To apply this to the synthesis of an 8-aminoisoquinoline derivative, one would start with a substituted phenylethylamine, such as 2-amino-3-methoxyphenethylamine, where the substituents are positioned to become the 8-amino (or a protected precursor) and 7-methoxy groups in the final product. This phenylethylamine is first acylated to form the necessary amide. The amide then undergoes cyclization, typically promoted by reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comjk-sci.com The reaction is most effective when the aromatic ring is activated by electron-donating groups, which facilitates the electrophilic aromatic substitution step of the cyclization. jk-sci.com

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate, which then undergoes intramolecular attack by the electron-rich aromatic ring. wikipedia.org Subsequent aromatization of the dihydroisoquinoline intermediate, often using a catalyst like Pd/C in a high-boiling solvent, yields the fully aromatic isoquinoline core.

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgnih.gov Similar to the Bischler-Napieralski reaction, the tetrahydroisoquinoline product can be oxidized to the aromatic isoquinoline.

The reaction is initiated by the formation of a Schiff base (or imine) from the amine and the carbonyl compound. Under acidic conditions, this imine is protonated to form an electrophilic iminium ion. wikipedia.org The tethered aromatic ring then acts as a nucleophile, attacking the iminium ion to close the ring. This reaction is a special case of the Mannich reaction and is fundamental in the biosynthesis of many isoquinoline alkaloids. wikipedia.orgnih.gov

For the synthesis of an 8-aminoisoquinoline derivative, a phenylethylamine with a precursor to the amino group at the appropriate position is required. The choice of aldehyde or ketone determines the substituent at the C1 position of the resulting isoquinoline. The subsequent oxidation of the tetrahydroisoquinoline ring to the fully aromatic system is a critical final step.

Table 3: Comparison of Core Isoquinoline Synthesis Methods

| Reaction | Key Intermediate | Initial Product | Key Features |

|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline | Requires strong dehydrating acids; C1 is unsubstituted unless a keto-amide is used. |

| Pictet-Spengler | β-Phenylethylamine + Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Acid-catalyzed; C1 substituent is derived from the carbonyl component. quimicaorganica.org |

Pomeranz-Fritsch Synthesis and Schlittler-Müller Modification

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.comthermofisher.com The reaction typically proceeds in two stages: the formation of a Schiff base from an aromatic aldehyde and an aminoacetaldehyde acetal, followed by ring closure in the presence of a strong acid. chemistry-reaction.com

A key modification, the Schlittler-Müller reaction, utilizes a benzylamine (B48309) and a glyoxal (B1671930) hemiacetal as starting materials, offering an alternative pathway to the isoquinoline core. thermofisher.comnih.gov This modification can be particularly useful for accessing C1-substituted isoquinolines. nih.gov

While direct synthesis of isoquinolin-8-amine via these methods is not extensively documented, a common strategy involves the synthesis of an 8-nitroisoquinoline precursor, which can then be reduced to the desired 8-aminoisoquinoline. For instance, the cyclization of an appropriately substituted 2-nitrobenzaldehyde (B1664092) derivative using the Pomeranz-Fritsch reaction conditions would yield 8-nitroisoquinoline. Subsequent reduction of the nitro group, a well-established transformation in organic synthesis, would afford isoquinolin-8-amine. The dihydrochloride salt can then be prepared by treating the amine with hydrochloric acid.

Multicomponent Reactions (MCRs) for Isoquinolin-8-amine Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to complex molecular scaffolds. rsc.org Various MCRs have been developed for the synthesis of quinoline (B57606) and isoquinoline derivatives. nih.govrsc.orgresearchgate.net

For the synthesis of the isoquinolin-8-amine scaffold, a potential MCR approach could involve the use of a 2-aminobenzaldehyde (B1207257) derivative as a key starting material. For example, a one-pot reaction of a 2-alkynylbenzaldehyde, an amine, zinc, and an allylic or benzyl (B1604629) bromide has been described for the synthesis of functionalized 1,2-dihydroisoquinolines. nih.gov By selecting an appropriately substituted 2-aminobenzaldehyde or a related precursor, this methodology could be adapted for the construction of the 8-aminoisoquinoline framework. The inherent complexity-generating power of MCRs allows for the rapid assembly of diverse isoquinoline libraries from simple starting materials.

Derivatization Strategies from this compound

The presence of a reactive primary amino group and a heterocyclic nitrogen atom in isoquinolin-8-amine makes it a versatile substrate for a variety of derivatization reactions. These transformations allow for the introduction of diverse functional groups, enabling the exploration of the chemical space around the isoquinoline core.

Acylation Reactions to Form Amide Derivatives

The primary amino group of isoquinolin-8-amine can be readily acylated to form a wide range of amide derivatives. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. chemrevise.orgwordpress.com The reaction conditions can often be tuned to achieve selective N-acylation.

The reactivity of different acylating agents varies, with acyl chlorides generally being more reactive than their corresponding anhydrides. chemrevise.org The choice of solvent and the use of a base can also influence the outcome of the reaction.

| Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride | Pyridine, rt | N-(isoquinolin-8-yl)acetamide | - | General Reaction |

| Benzoyl Chloride | Pyridine, rt | N-(isoquinolin-8-yl)benzamide | - | General Reaction |

| Various Carboxylic Acids | EDCI, DMAP | C8-esters of 2-amino-8-quinolinol | - | researchgate.net |

| Heteroaromatic Acids | EDCI, DMAP | C2-amides of 2-amino-8-quinolinol | - | researchgate.net |

Note: The data for the last two entries are from a study on the closely related 2-amino-8-quinolinol and demonstrate the feasibility of selective acylation.

Alkylation Reactions at Nitrogen Centers

Alkylation of isoquinolin-8-amine can occur at two primary sites: the exocyclic primary amino group and the endocyclic nitrogen atom of the isoquinoline ring. Selective alkylation can be achieved by carefully choosing the reaction conditions and the alkylating agent.

N-alkylation of the primary amino group can be accomplished using alkyl halides. youtube.com Over-alkylation to form secondary and tertiary amines is a potential side reaction, which can sometimes be controlled by using a large excess of the amine or by employing specific catalytic systems. nih.govumich.edu

Alkylation of the isoquinoline nitrogen leads to the formation of a quaternary ammonium (B1175870) salt. This reaction is typically favored when using more reactive alkylating agents or under conditions that promote quaternization.

| Alkylating Agent | Nitrogen Center | Reaction Conditions | Product | Yield (%) | Reference |

| Methyl Iodide | Amino Group | Base, Solvent | N-methylisoquinolin-8-amine | - | General Reaction |

| Benzyl Bromide | Amino Group | Base, Solvent | N-benzylisoquinolin-8-amine | - | General Reaction |

| Methyl Iodide | Ring Nitrogen | Solvent | 8-amino-2-methylisoquinolinium iodide | - | General Reaction |

Nucleophilic Substitution Reactions with Electrophiles

The isoquinoline ring system, particularly when activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgfishersci.co.uknih.gov In the case of isoquinolin-8-amine, the amino group itself is an activating group, which can influence the regioselectivity of the substitution. However, reactions with strong electrophiles can still lead to substitution on the aromatic ring.

The position of substitution will be directed by the electronic properties of the isoquinoline ring system. Nucleophilic attack is generally favored at positions that can best stabilize the resulting negative charge in the Meisenheimer intermediate. wikipedia.org For isoquinoline, nucleophilic attack often occurs at the C1 position.

| Electrophile | Reaction Conditions | Product | Yield (%) | Reference |

| Halogenating Agent (e.g., NCS, NBS) | Solvent, Catalyst | Halogenated isoquinolin-8-amine | - | General Reaction |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | Low Temperature | Nitro-substituted isoquinolin-8-amine | - | General Reaction |

Chemical Reactivity and Mechanistic Investigations

Acid-Base Equilibria and Protonation Site Analysis

The acid-base characteristics of isoquinolin-8-amine are fundamental to understanding its reactivity. researchgate.net The molecule possesses two primary basic centers: the nitrogen atom within the isoquinoline (B145761) ring (endocyclic) and the nitrogen of the exocyclic amino group. researchgate.net The dihydrochloride (B599025) salt form indicates that both of these sites are protonated in strongly acidic conditions.

Dissociation Constant (pKa) Determinations

The basicity of isoquinolin-8-amine is a measure of the availability of the lone pair of electrons on its nitrogen atoms for protonation. youtube.com Studies on amino-substituted isoquinolines and related heterocycles show that the first protonation consistently occurs at the endocyclic ring nitrogen atom. researchgate.net This site is generally more basic than the exocyclic amino group. researchgate.net The introduction of a second nitrogen atom into the ring system, as in quinazolines, tends to decrease the basicity compared to their isoquinoline counterparts. researchgate.net

The pKa of the parent isoquinoline molecule is approximately 5.14. ambeed.comwikipedia.org The presence of the amino group at the 8-position increases the basicity of the ring nitrogen. For 8-aminoisoquinoline (B1282671), the predicted pKa value is 6.20. chembk.com The second protonation, which occurs at the amino group, requires significantly stronger acidic conditions because the basicity of the monoprotonated form is substantially lower. researchgate.net

Table 1: Comparison of pKa Values An interactive data table comparing the dissociation constants of Isoquinoline and 8-Aminoisoquinoline.

| Compound | pKa | Reference |

| Isoquinoline | 5.14 | ambeed.comwikipedia.org |

| 8-Aminoisoquinoline | 6.20 (Predicted) | chembk.com |

Electronic Effects of Substituents on Basicity

The basicity of amines and heterocyclic compounds is heavily influenced by the electronic nature of substituents on the aromatic rings. quimicaorganica.orgquimicaorganica.org Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. pharmaguideline.com Conversely, electron-withdrawing groups decrease electron density and reduce basicity. pharmaguideline.com

Role of the Amino Group in Electrophilic and Nucleophilic Processes

The exocyclic amino group in isoquinolin-8-amine is a primary amine and exhibits the reactivity typical of this functional group. evitachem.com Its lone pair of electrons makes it nucleophilic, allowing it to participate in a variety of bond-forming reactions. evitachem.com

Key reactions involving the amino group include:

Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. evitachem.com This transformation is common for aminoquinolines and their derivatives. wikipedia.org

Alkylation: The nitrogen atom of the amino group can be alkylated, leading to the formation of secondary or tertiary amines. evitachem.com

Nucleophilic Substitution: The amino group can act as a nucleophile, displacing leaving groups in suitable electrophilic substrates. evitachem.com

Furthermore, the amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions on the benzene (B151609) ring (C5 and C7).

Intramolecular and Intermolecular Reactions of the Isoquinoline Moiety

The isoquinoline core of the molecule is also a site of significant reactivity, participating in both intermolecular and intramolecular reactions.

Intermolecular Reactions: The isoquinoline ring system can undergo several types of intermolecular reactions. The nitrogen atom of the ring can act as a nucleophile, reacting with alkyl halides to form 2-alkylisoquinolinium salts or with peracids to generate isoquinoline N-oxides. quimicaorganica.orgthieme-connect.de

Electrophilic substitution on the isoquinoline ring system typically occurs on the more electron-rich benzene ring rather than the pyridine (B92270) ring. quimicaorganica.orgthieme-connect.de For unsubstituted isoquinoline, electrophiles attack preferentially at positions C5 and C8, with C5 substitution often predominating. thieme-connect.de In isoquinolin-8-amine, the powerful activating effect of the 8-amino group would further enhance the reactivity of the benzene ring towards electrophiles.

Intramolecular Reactions: The presence of the 8-amino group allows for the possibility of intramolecular reactions, where the amine attacks another part of the same molecule to form a new ring. youtube.com Such cyclization reactions are a cornerstone of synthetic strategies for creating complex, fused heterocyclic systems. For example, intramolecular C-H amination, where the amino group attacks a C-H bond on the same molecule, has been utilized in the synthesis of fused benzimidazole-isoquinoline structures. nih.gov These intramolecular processes are critical in the synthesis of a wide array of polycyclic nitrogen-containing compounds. wikipedia.orgresearchgate.net

Advanced Applications in Organic Synthesis and Catalysis

Isoquinolin-8-amine Dihydrochloride (B599025) as a Synthetic Intermediate

The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry and materials science. Isoquinolin-8-amine dihydrochloride provides a valuable entry point for the synthesis of a wide array of functionalized isoquinoline derivatives and more complex heterocyclic systems.

Building Block for Complex Heterocyclic Systems

The strategic placement of the amino group at the C8 position of the isoquinoline ring system makes isoquinolin-8-amine a versatile building block for the construction of fused heterocyclic systems. Through multi-component and cascade reactions, this precursor can be elaborated into intricate molecular frameworks. For instance, rhodium(III)-catalyzed C-H bond activation of in situ generated aryl ketone oximes, followed by cyclization with internal alkynes, allows for the rapid assembly of multisubstituted isoquinolines and related fused systems like γ-carbolines, furo[2,3-c]pyridines, and thieno[2,3-c]pyridines. nih.gov

Another approach involves the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. nih.gov This reaction, which utilizes the 8-aminoquinolinyl moiety as a bidentate directing group, leads to the formation of isoquinolones. The reaction demonstrates broad substrate scope, accommodating both symmetrical and unsymmetrical alkynes with high regioselectivity. nih.gov

The synthesis of dihydrothieno[2,3-c]isoquinolines, which have applications as luminescent materials and corrosion inhibitors, can also be initiated from isoquinoline precursors, highlighting the utility of the isoquinoline scaffold in creating functional materials.

Precursor to Structurally Diverse Isoquinoline Derivatives

This compound is a key starting material for the synthesis of a multitude of isoquinoline derivatives with diverse functionalities. The amino group can be readily acylated, alkylated, or otherwise modified to introduce various substituents. For example, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with a range of primary and secondary amines furnishes a library of isoquinoline-1-carboxamides. mdpi.com These reactions can be carried out under mild conditions and show good to high yields. mdpi.com

Furthermore, the synthesis of 8-aminoquinoline-melatonin derivatives has been explored for their potential as multifunctional agents in the context of Alzheimer's disease. These syntheses involve the reaction of 8-aminoquinoline (B160924) with various reagents to introduce urea (B33335) or acetamide (B32628) linkers connected to an indole (B1671886) moiety.

The following table summarizes selected examples of isoquinoline derivatives synthesized from isoquinolin-8-amine or its immediate precursors.

| Derivative Type | Synthetic Method | Key Reagents | Application/Significance |

| Isoquinoline-1-carboxamides | Palladium-catalyzed aminocarbonylation | 1-Iodoisoquinoline, Various amines, CO, Pd(OAc)2/PPh3 | Biologically active molecules |

| 8-Aminoquinoline-melatonin derivatives | Multi-step synthesis | 8-Aminoquinoline, 2,2,2-trichloroethyl carbonochloridate, Melatonin precursors | Potential therapeutic agents |

| 8-Aryl-isoquinolines | Suzuki-Miyaura coupling | 8-Triflate-isoquinoline derivatives, Arylboronic acids | Ligands for asymmetric catalysis |

Utilization as a Ligand or Directing Group in Catalysis

The ability of the 8-aminoquinoline moiety to act as a powerful directing group in transition metal catalysis is one of its most significant applications. slideshare.net By forming a stable chelate with a metal center, it positions the catalyst in close proximity to a specific C-H bond, enabling its selective functionalization.

Pincer-like Tridentate Directing Group in Transition Metal Catalysis

While often employed as a bidentate ligand, the 8-aminoquinoline scaffold can be incorporated into more complex ligand architectures to create pincer-like tridentate systems. For instance, a tridentate NNN-ligand, (E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine (PQM), has been synthesized from 8-aminoquinoline. nih.gov The resulting copper(II) complex of this ligand acts as an efficient catalyst for C-N bond formation between N-nucleophiles and copper carbenes generated from diazo compounds. nih.gov In this complex, the PQM ligand coordinates to the copper center in a meridional fashion. nih.gov The design of such tridentate ligands allows for fine-tuning of the electronic and steric properties of the metal center, influencing the outcome of the catalytic reaction. acs.org

A tripodal tris-8-aminoquinoline ligand has also been synthesized and its coordination chemistry with transition metals like zinc(II), cadmium(II), and cobalt(III) has been studied. researchgate.net This septa-dentate ligand demonstrates the versatility of the 8-aminoquinoline unit in constructing complex, multi-dentate ligand systems. researchgate.net

Stabilization of Palladacycle Intermediates in Olefin Functionalization

The formation of stable palladacycle intermediates is a key step in many palladium-catalyzed C-H functionalization reactions. The 8-aminoquinoline directing group plays a crucial role in the formation and stabilization of these intermediates, particularly in the functionalization of olefins. The ortho-metalated complexes derived from phenethylamine, when reacted with olefins, can lead to the formation of eight-membered palladacycles. acs.org These stable Heck-type intermediates can then be used in the synthesis of various organic molecules, including tetrahydroisoquinolines. acs.org

The use of an amino-acid-derived ligand in palladium-catalyzed C-H alkenylation of aliphatic amines has been shown to make the C-H activation step reversible and promote the alkenylation process. rsc.org This proceeds through a 5-membered-ring cyclopalladation pathway, enabling the synthesis of complex aliphatic heterocycles. rsc.org

Regioselective Remote Hydrofunctionalization Applications

A significant advantage of the 8-aminoquinoline directing group is its ability to facilitate regioselective functionalization at positions remote from the point of attachment. This remote C-H activation has opened up new avenues for the synthesis of complex molecules.

A notable example is the nickel-catalyzed C-5 halogenation of 8-aminoquinolines. uomustansiriyah.edu.iq This methodology allows for the selective introduction of halogen atoms at the C5 position of the quinoline (B57606) ring. Furthermore, the resulting 8-amino-5-iodoquinoline can act as a directing group for a subsequent cobalt-catalyzed ortho-iodination of an appended aryl sulfonamide. uomustansiriyah.edu.iq

Copper-catalyzed remote C-H selenylation of 8-amidoquinolines with diaryl diselenides has also been developed. researchgate.net This reaction proceeds with excellent C5-regioselectivity, providing access to valuable selenoquinolines. researchgate.net The mechanism is proposed to involve a single electron transfer (SET) process. researchgate.net Additionally, an amine-controlled, transition-metal-catalyzed hydrodefluorination and defluoroamination of fluoroarenes has been achieved using 8-aminoquinoline as a directing group. researchgate.net

The following table provides a summary of representative remote hydrofunctionalization reactions directed by the 8-aminoquinoline moiety.

| Reaction Type | Catalyst System | Functionalized Position | Substrate Scope |

| C-5 Halogenation | Ni(II) catalyst | C5 of quinoline ring | Various 8-amidoquinolines |

| C-5 Selenylation | Cu(OTf)2 / Ag2CO3 | C5 of quinoline ring | 8-Amidoquinolines and diaryl diselenides |

| Hydrodefluorination | Nickel catalyst with dimethylamine | ortho C-F bond of fluoroarenes | Fluoroarenes with 8-aminoquinoline directing group |

| Defluoroamination | Nickel catalyst with other amines | ortho C-F bond of fluoroarenes | Fluoroarenes with 8-aminoquinoline directing group |

Palladium-Catalyzed Aminocarbonylation Studies

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the synthesis of amides, a class of compounds prevalent in pharmaceuticals and functional materials. nih.gov This methodology facilitates the introduction of a carbonyl group and an amine-derived substituent in a single step, often with high efficiency and selectivity. nih.gov Research in this area has extended to various heterocyclic scaffolds, including isoquinolines, to generate novel derivatives with potential biological activity. nih.govmdpi.com

The core of this transformation involves the oxidative addition of a halide (typically an iodide or bromide) to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) into the resulting palladium-aryl bond. The final step is the nucleophilic attack of an amine on the acyl-palladium intermediate, which, after reductive elimination, yields the desired amide and regenerates the palladium(0) catalyst. nih.gov The efficiency and selectivity of this catalytic cycle are highly dependent on the choice of ligands, solvents, and the source of carbon monoxide. nih.govmdpi.com

Recent investigations have explored the use of safer and more manageable carbon monoxide precursors to circumvent the challenges associated with handling toxic CO gas. nih.gov One such approach involves the use of chloroform (B151607) in a two-chamber reactor system, known as COware, where CO is generated ex situ and then introduced into the reaction chamber. nih.gov This technique allows for the aminocarbonylation of medicinally relevant heterocycles like isoquinoline under milder conditions. nih.gov Another strategy employs stable solid compounds, such as oxalic acid, as a source of CO, coupled with an ammonia (B1221849) surrogate like ammonium (B1175870) carbamate, under heterogeneous palladium catalysis. rsc.org

In the context of isoquinoline derivatives, studies have often focused on halo-substituted isoquinolines as substrates. For instance, the aminocarbonylation of 1-iodoisoquinoline has been thoroughly investigated with a variety of amines. mdpi.comresearchgate.net These studies have demonstrated that the choice of phosphine (B1218219) ligands is crucial for the reaction's success. While monodentate ligands like triphenylphosphine (B44618) (PPh₃) are effective for simple primary and secondary amines, more complex or less basic amines, such as aromatic amines or amino acid esters, often require the use of bidentate ligands like XantPhos to achieve high yields. mdpi.comresearchgate.net

The following data illustrates the typical scope and efficiency of palladium-catalyzed aminocarbonylation of a model substrate, 1-iodoisoquinoline, with various amines, highlighting the influence of the ligand on the reaction outcome.

Table 1: Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline with Various Amines

| Entry | Amine | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzylamine (B48309) | PPh₃ | DMF | 50 | 4 | 85 |

| 2 | Morpholine | PPh₃ | DMF | 50 | 3 | 88 |

| 3 | Aniline | XantPhos | DMF | 80 | 6 | 75 |

| 4 | Glycine methyl ester | XantPhos | DMF | 80 | 8 | 62 |

This table is a representative example based on findings for similar substrates and is intended for illustrative purposes.

Furthermore, research has shown that the reaction conditions can be tuned to favor either single or double carbonylation. For instance, in the aminocarbonylation of 6-iodoquinoline, using higher pressures of carbon monoxide (e.g., 40 bar) with a Pd(OAc)₂/2 PPh₃ catalyst system can lead to the formation of 2-ketocarboxamides as the major products. nih.gov Conversely, employing a bidentate ligand like XantPhos under atmospheric pressure of CO directs the reaction towards the selective formation of the corresponding carboxamide. nih.gov

These studies underscore the versatility of palladium-catalyzed aminocarbonylation in the functionalization of the isoquinoline core. The ability to modulate the reactivity and selectivity through the careful selection of catalysts, ligands, and reaction conditions provides a robust platform for the synthesis of a diverse array of isoquinoline-based amides.

Biological Activity Investigations: Mechanistic Insights and Scaffold Design

Interaktion mit biologischen Zielstrukturen

Die biologische Wirkung von Isochinolin-Derivaten, einschließlich Isoquinolin-8-amin-dihydrochlorid, beruht oft auf ihrer Fähigkeit, an spezifische biologische Moleküle wie Rezeptoren und Enzyme zu binden und deren Funktion zu beeinflussen. evitachem.com

Rezeptorbindungsstudien

Derzeit sind keine spezifischen Studien verfügbar, die sich ausschließlich mit der Rezeptorbindung von Isoquinolin-8-amin-dihydrochlorid befassen. Allerdings deuten allgemeine Untersuchungen an Isochinolin-Derivaten darauf hin, dass diese an Neurotransmitterrezeptoren binden und so Signalwege beeinflussen können, die mit der Stimmungsregulation oder dem Neuroschutz in Verbindung stehen. evitachem.com Diese allgemeine Fähigkeit von Isochinolin-Strukturen, mit Rezeptoren zu interagieren, legt nahe, dass auch Isoquinolin-8-amin-dihydrochlorid als Grundgerüst für die Entwicklung von Liganden dienen könnte, die auf spezifische Rezeptoren abzielen.

Enzymhemmungsmechanismen (z. B. Kinasen, Leucin-Aminopeptidase)

Die Hemmung von Enzymen ist ein weiterer wichtiger Mechanismus, durch den Isochinolin-Derivate ihre biologische Wirkung entfalten. evitachem.com

Kinasen: Isochinolinsulfonamide, eine Klasse von Verbindungen, die strukturelle Ähnlichkeiten mit Isoquinolin-8-amin-dihydrochlorid aufweisen, haben sich als potente Inhibitoren von Proteinkinasen erwiesen. caymanchem.com Beispielsweise hemmt die Verbindung H-8, ein Isochinolinsulfonamid, die Proteinkinase A (PKA) und die Proteinkinase G (PKG) mit Ki-Werten von 1,2 µM bzw. 0,48 µM. caymanchem.com Es zeigt auch eine moderate Hemmung der Proteinkinase C (PKC) und der Myosin-leichte-Ketten-Kinase (MLCK). caymanchem.com Diese Ergebnisse deuten darauf hin, dass das Isochinolingerüst ein vielversprechendes Grundgerüst für die Entwicklung von Kinaseinhibitoren darstellt.

Leucin-Aminopeptidase: Aminosäurehydroxamate sind als starke kompetitive Inhibitoren der Leucin-Aminopeptidase aus Schweinenieren bekannt. nih.gov L-Leucin-Hydroxamat zeigt beispielsweise einen Ki-Wert von 14 µM. nih.gov Obwohl keine direkten Studien zur Hemmung der Leucin-Aminopeptidase durch Isoquinolin-8-amin-dihydrochlorid vorliegen, deutet die Fähigkeit von Verbindungen mit ähnlichen funktionellen Gruppen, dieses Enzym zu hemmen, auf ein potenzielles Forschungsfeld hin. nih.govnih.govsigmaaldrich.com

Modulation zellulärer Prozesse und Signalwege

Die Interaktion von Isoquinolin-Derivaten mit biologischen Zielstrukturen führt zur Modulation verschiedener zellulärer Prozesse, die für die Krebsforschung von besonderem Interesse sind.

Untersuchung von antitumoralen und antiproliferativen Mechanismen

Isochinolin-Derivate haben vielversprechende Antitumor- und antiproliferative Wirkungen gezeigt. nih.govresearchgate.net Die Forschung konzentriert sich auf die Aufklärung der zugrunde liegenden Mechanismen, einschließlich der Induktion von Apoptose und der Analyse der DNA-Fragmentierung.

Die Induktion der Apoptose, des programmierten Zelltods, ist ein Schlüsselmechanismus, durch den viele Krebsmedikamente wirken. Studien an verwandten Isochinolin-Derivaten haben gezeigt, dass diese den Zelltod in Krebszellen auslösen können. nih.govnih.govplos.org

Eine Studie mit 8-Amino-Isocorydin, einem Derivat von Isocorydin, zeigte, dass diese Verbindung in Magenkarzinomzellen Apoptose induziert. nih.gov Die Behandlung führte zu einer dosisabhängigen Zunahme der apoptotischen Zellen. nih.gov Dieser Effekt war mit einer Hochregulierung des pro-apoptotischen Proteins Bax und einer Herunterregulierung des anti-apoptotischen Proteins Bcl-2 verbunden. nih.gov

Eine weitere Studie mit einem neuartigen 8-Hydroxychinolin-Derivat zeigte, dass es in Brustkrebszellen sowohl Paraptose als auch Apoptose auslöst, teilweise durch die Aktivierung des ERK-Signalwegs. nih.gov

Diese Ergebnisse deuten darauf hin, dass die Induktion von Apoptosewegen ein wichtiger Mechanismus ist, durch den Isochinolin-basierte Verbindungen ihre Antitumorwirkung entfalten können.

Die DNA-Fragmentierung ist ein charakteristisches Merkmal der Apoptose. Die Analyse der DNA-Fragmentierung wird daher als Methode zur Quantifizierung des Zelltods eingesetzt. nih.govnih.gov Der DNA-Fragmentierungsindex (DFI) ist ein Parameter, der den Zustand der Spermien-DNA beschreibt und als Maß für die männliche Fruchtbarkeit verwendet wird. nih.gov Obwohl keine spezifischen Studien zur DNA-Fragmentierung durch Isoquinolin-8-amin-dihydrochlorid vorliegen, ist dies eine Standardmethode zur Untersuchung der Apoptose-induzierenden Wirkung von potenziellen Krebsmedikamenten. nih.govnih.gov Die Untersuchung, ob Isoquinolin-8-amin-dihydrochlorid oder seine Derivate eine DNA-Fragmentierung in Krebszellen verursachen, wäre ein logischer nächster Schritt in der Erforschung ihrer antitumoralen Mechanismen.

Tabelle der erwähnten Verbindungen:

| Verbindungsname |

| 1-(5-Isochinolinsulfonyl)-2-methylpiperazin |

| 8-Amino-Isocorydin |

| Bax |

| Bcl-2 |

| Emetin-Dihydrochlorid-Hydrat |

| H-7 |

| H-8 |

| Isoquinolin-8-amin-dihydrochlorid |

| L-Leucin-Hydroxamat |

| N-[2-(Methylamino)ethyl]-5-isochinolinsulfonamid |

| Psychotrin-Dihydrogenoxalat |

| o-Methylpsychotrin-sulfat-Heptahydrat |

Tubulin Polymerization Inhibition

The microtubule system, crucial for mitosis, is a significant target for anticancer drugs. Certain isoquinoline (B145761) derivatives have been identified as potent inhibitors of tubulin polymerization, thereby disrupting this critical cellular process.

A study on 6-alkyl-12-formyl-5,6-dihydroindolo[2,1-alpha]isoquinolines demonstrated that hydroxy-substituted derivatives actively inhibit tubulin polymerization. scite.ai The most active compounds, the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline, exhibited IC50 values of 11 +/- 0.4 and 3.1 +/- 0.4 microM, respectively. scite.ai These active compounds are believed to bind to the colchicine-binding site on tubulin, an action that likely accounts for their cytostatic activity. scite.ai

Furthermore, PTC-028, a novel small molecule, has been shown to directly bind to tubulin and inhibit its polymerization. nih.gov In studies on myelodysplastic syndrome (MDS) cells, treatment with PTC-028 led to a clear disruption of tubulin integrity. nih.gov This inhibition of microtubule assembly is a key mechanism behind its observed cytotoxic activity. nih.gov

Table 1: Inhibition of Tubulin Polymerization by Isoquinoline Derivatives

| Compound | Target Cells/System | Key Finding | IC50 Value | Source |

|---|---|---|---|---|

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | Tubulin Polymerization Assay | Inhibits tubulin polymerization, binds to colchicine (B1669291) site. | 3.1 +/- 0.4 µM | scite.ai |

| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | Tubulin Polymerization Assay | Inhibits tubulin polymerization. | 11 +/- 0.4 µM | scite.ai |

| PTC-028 | MDS-L cells (MDS cell line) | Directly inhibits microtubule polymerization. | Not specified | nih.gov |

Cell Cycle Arrest Studies

A common consequence of disrupting cellular processes like tubulin polymerization is the arrest of the cell cycle, preventing cell division and proliferation. Various isoquinoline derivatives have demonstrated this ability.

For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was found to induce cell cycle arrest at the G2 phase in breast cancer cells (MCF-7 and MDA-MB-231). rsc.org This arrest is associated with a reduction in the protein expression of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M phase transition. rsc.org Similarly, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), a potent cytotoxic compound, induces G2 phase arrest in Jurkat T cells, accompanied by increased levels of cyclin B1 and reduced cdc2 kinase activity. nih.gov

In contrast, novel tetrahydro- scite.aigenome.jpnih.govtriazolo[3,4-a]isoquinoline chalcones were shown to induce cell growth arrest at the G1 phase in breast cancer cells, thereby inhibiting the G1/S transition. This effect was linked to the downregulation of the CDK4 gene.

Table 2: Cell Cycle Arrest Induced by Isoquinoline Derivatives

| Compound/Derivative | Cell Line | Phase of Arrest | Mechanism | Source |

|---|---|---|---|---|

| 3-acyl isoquinolin-1(2H)-one (Compound 4f) | MCF-7, MDA-MB-231 | G2 | Reduction of CDK1 protein expression. | rsc.org |

| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | Jurkat T cells | G2 | Increased cyclin B1, reduced cdc2 kinase activity. | nih.gov |

| Tetrahydro- scite.aigenome.jpnih.govtriazolo[3,4-a]isoquinoline chalcones (Compounds 5 & 8) | MCF7 | G1 | Downregulation of CDK4 gene. |

Interference with Cell Migration

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Research indicates that certain isoquinoline alkaloids can inhibit these processes. One study identified an isoquinoline alkaloid, compound 38, which not only attenuated cancer cell proliferation but also effectively inhibited cell migration and invasion. genome.jp Another report noted that an isoquinoline derivative showed a potent inhibitory effect on the cell migration of human umbilical vein endothelial cells. scite.ai Furthermore, the broader class of isoquinoline-skeleton compounds is known to be involved in various signaling pathways linked to tumor invasion and metastasis, suggesting a multifaceted potential to interfere with these processes. rsc.org

Studies on Antiviral Mechanisms and Structure-Activity Relationships

The isoquinoline scaffold has proven to be a promising backbone for the development of antiviral agents. Screening of a chemical library identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC50s) ranging from 0.2 to 0.6 µM. genome.jp The mechanism of action for this class of compounds appears to be the targeting of the viral polymerase, which is essential for viral RNA replication. genome.jp

Structure-activity relationship (SAR) studies have been crucial in refining these antiviral properties. For example, while an initial hit compound against influenza was highly potent, it also exhibited significant cytotoxicity. genome.jp Through chemical modifications of the isoquinolone core, researchers synthesized derivatives with greatly reduced cytotoxicity while retaining effective antiviral activity. genome.jp

Other studies on isoquinoline-related alkaloids have shown they can exert antiviral effects by interfering with key host cell signaling pathways that viruses co-opt for replication, such as the NF-κB and MEK/ERK pathways. nih.gov For herpes simplex viruses (HSV-1 and HSV-2), derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3-dione have demonstrated potent activity. SAR analysis in this series revealed that the nature of the substituent on the amino group significantly influences the antiviral potency and selectivity.

Table 3: Antiviral Activity of Isoquinoline Derivatives

| Compound Class | Virus | Mechanism of Action | Key SAR Finding | Source |

|---|---|---|---|---|

| Isoquinolone derivatives | Influenza A & B | Inhibition of viral polymerase activity. | Chemical modifications can reduce cytotoxicity while maintaining efficacy. | genome.jp |

| Isoquinoline-related alkaloids | Various viruses | Interference with NF-κB and MEK/ERK signaling pathways. | Quaternary nitrogen atom is often essential for activity. | nih.gov |

| 2-amino-1H-benzo[de]isoquinoline-1,3-diones | HSV-1, HSV-2 | Not fully elucidated, likely interference with viral replication. | Substituents on the amino group control activity and selectivity. |

Anti-inflammatory and Antioxidant Properties in Biological Systems

Isoquinoline derivatives have demonstrated significant potential in modulating inflammatory responses and combating oxidative stress. A novel isoquinoline derivative, CYY054c, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. This led to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and decreased expression of iNOS and COX-2.

Many isoquinoline alkaloids possess inherent anti-inflammatory and antioxidant activities. nih.gov For example, alkaloid extracts from Glaucium grandiflorum, which are rich in isoquinolines, have shown potent antioxidant effects. These extracts demonstrated significant radical scavenging and metal ion chelating activities and were found to regulate the NRF2-KEAP1 pathway, a key regulator of cellular antioxidant responses. The antioxidant potential of isoquinoline alkaloids is often attributed to the lone electron pair on their nitrogen atom and the presence of aromatic hydroxyl groups.

Antibacterial and Antifungal Activity Assessment

The isoquinoline core is a recognized scaffold in the development of antimicrobial agents. A class of alkynyl isoquinoline compounds has exhibited potent, bactericidal activity against a range of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). Preliminary mechanistic studies suggest that these compounds disrupt cell wall and nucleic acid biosynthesis in bacteria.

Similarly, 8-hydroxyquinoline (B1678124) derivatives have been identified as bactericidal against Mycobacterium tuberculosis, the causative agent of tuberculosis. Structure-activity relationship studies indicated that small substitutions at the C5 position resulted in the most potent activity.

In the realm of antifungal research, certain isoquinoline alkaloids have shown strong activity. For instance, chelerythrine (B190780) was highly effective against Pseudomonas aeruginosa, while sanguinarine (B192314) was potent against S. aureus. Chelerythrine and chelidonine (B1668607) also displayed strong antifungal activity against Candida albicans. The antimicrobial action of isoquinoline alkaloids has been proposed to involve the inhibition of cell division and nucleic acid synthesis.

Table 4: Antimicrobial Spectrum of Select Isoquinoline Derivatives

| Compound/Class | Activity | Target Organism(s) | MIC (Example) | Source |

|---|---|---|---|---|

| Alkynyl isoquinolines (HSN584, HSN739) | Antibacterial | Fluoroquinolone-resistant S. aureus | 4 or 8 µg/mL | |

| 8-Hydroxyquinolines | Antibacterial | Mycobacterium tuberculosis | <5 µM for some analogs | |

| Chelerythrine | Antifungal | C. albicans | Strong activity noted | |

| Sanguinarine | Antibacterial | S. aureus | 1.9 mg/L |

Neuroprotective Potential and Associated Mechanisms

A growing body of evidence suggests that isoquinoline alkaloids possess significant neuroprotective properties, making them interesting candidates for addressing neurodegenerative diseases. The mechanisms underlying these effects are multifaceted and include reducing inflammatory injury, mitigating oxidative stress, and regulating autophagy.

For instance, isoquinoline alkaloids from Glaucium grandiflorum were found to offer neuroprotection against hydrogen peroxide-induced oxidative stress by activating the NRF2-KEAP1 pathway. Other alkaloids like berberine (B55584) and nuciferine (B1677029) exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of inflammatory mediators like TNF-α and iNOS. Some isoquinoline alkaloids can also regulate autophagy, a cellular process for clearing damaged components, which is often dysregulated in neurodegenerative conditions. The neuroprotective effects are often linked to the antioxidant capacity of the catechol moiety present in many of these compounds.

Isoquinoline-8-amine Dihydrochloride (B599025) as a Scaffold for Bioactive Compound Design

The isoquinoline-8-amine framework, often utilized as its more stable dihydrochloride salt in synthesis, serves as a crucial scaffold in medicinal chemistry for the development of novel bioactive compounds. The strategic placement of the amino group at the C8-position offers a versatile handle for chemical modification, allowing for the systematic design of derivatives with a wide array of pharmacological activities, including antimicrobial and anticancer properties. The rigid, bicyclic ring system of isoquinoline provides a defined three-dimensional structure that can be tailored to fit into the binding sites of various biological targets.

Researchers leverage the 8-amino group to introduce diverse substituents and pharmacophores, thereby creating libraries of new chemical entities. A common strategy involves the derivatization of this amino group to form amides, sulfonamides, or to act as a nucleophile in substitution reactions. Another successful approach is the "click chemistry" conjugation of the isoquinoline scaffold with other heterocyclic systems, such as triazoles, to generate hybrid molecules with enhanced biological profiles. researchgate.net These modifications aim to modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, to optimize target engagement and therapeutic efficacy.

Antimicrobial Compound Design

The isoquinolin-8-amine scaffold is a foundational structure for developing new antimicrobial agents. By modifying this core, scientists have created compounds targeting both bacteria and fungi, including drug-resistant strains.

One prominent strategy involves the synthesis of 8-aminoquinoline-1,2,3-triazole hybrids. researchgate.net In one study, a library of twenty novel quinoline-1,2,3-triazole hybrid compounds was synthesized starting from 8-aminoquinoline (B160924). researchgate.net The resulting compounds were evaluated for their activity against a panel of pathogenic bacteria and fungi, with some derivatives demonstrating promising broad-spectrum activity. researchgate.net For instance, compound 9a from this series was identified as a particularly potent agent against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans, and Candida parapsilosis. researchgate.net Another study synthesized triazole/quinoline (B57606) hybrids and found that the most effective antifungal compounds exhibited Minimum Inhibitory Concentration (MIC) values in the range of 0.35-0.63 µM against Saccharomyces cerevisiae. nih.gov

Metal complexes incorporating 8-aminoquinoline derivatives have also been explored. Copper complexes of 8-aminoquinoline linked to 5-substituted uracils have shown activity against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov

The table below summarizes the antimicrobial activity of selected compounds derived from the 8-aminoquinoline scaffold.

| Compound Class | Specific Derivative | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Quinoline-Triazole Hybrid | Compound 9a | E. coli, S. aureus, C. albicans, et al. | Potent Activity | researchgate.net |

| Triazole/Quinoline Hybrid | Not Specified | Saccharomyces cerevisiae | 0.35-0.63 µM | nih.gov |

| 8-Aminoquinoline-Cu-5-Iodouracil Complex | Compound 2 | P. shigelloides, S. dysenteriae | 25% inhibition at 256 µg/mL | nih.gov |

| 8-Aminoquinoline-Cu-5-Nitrouracil Complex | Compound 5 | P. shigelloides | 256 µg/mL | nih.gov |

| 8-Hydroxyquinoline-Triazole Hybrid | Compound 6a | Various Bacteria & Fungi | Superior to Ciprofloxacin/Fluconazole | nih.gov |

Anticancer Compound Design

The isoquinoline core is a well-established pharmacophore in oncology, and the 8-amino derivative provides a valuable platform for creating novel anticancer agents. Modifications at this position have led to compounds with potent cytotoxicity against a range of human cancer cell lines.

A significant area of research involves the synthesis of isoquinoline-5,8-diones. While not directly synthesized from 8-aminoisoquinoline (B1282671) in all cited cases, the isoquinoline-5,8-dione (B3342986) nucleus is a key structural moiety in many cytotoxic natural products like renierone (B1680510) and mimosamycin. niscpr.res.in Synthetic derivatives where various amino fragments are coupled at the C6 or C7 position of a quinoline-5,8-dione core have demonstrated potent antiproliferative effects in the low micromolar range against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines. nih.govnih.gov Specifically, compounds 6h , 6d , 7a , and 7d from one study were particularly effective, inducing lethal mitochondrial dysfunction by increasing intracellular reactive oxygen species (ROS). nih.gov

Derivatives of the related 8-hydroxyquinoline scaffold, which shares the quinoline core, have also yielded potent anticancer agents. Platinum(II) complexes with 8-hydroxyquinoline-derived ligands, such as YLN1 and YLN2 , showed significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values of 5.49 µM and 7.09 µM, respectively, while being less toxic to noncancerous cells. rsc.org Another study identified 8-hydroxy-2-quinolinecarbaldehyde as a highly active compound against a panel of human cancer cell lines, with an MTS50 value of 6.25 µg/mL against Hep3B hepatocellular carcinoma cells. nih.gov

The table below presents the cytotoxic activity of selected compounds featuring the isoquinoline or related quinoline scaffold.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/MTS50) | Reference |

|---|---|---|---|---|

| Amino-quinoline-5,8-dione | Compound 7d | HeLaS3, KB-vin | Potent (Low µM) | nih.govnih.gov |

| 8-Hydroxyquinoline Platinum(II) Complex | YLN1 | MDA-MB-231 (Breast) | 5.49 µM | rsc.org |

| 8-Hydroxyquinoline Platinum(II) Complex | YLN2 | MDA-MB-231 (Breast) | 7.09 µM | rsc.org |

| 8-Hydroxy-2-quinolinecarbaldehyde | Compound 3 | Hep3B (Hepatocellular) | 6.25 µg/mL | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | Compound 3 | MDA231, T-47D, K562, etc. | 12.5–25 µg/mL | nih.gov |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Isoquinolin-8-amine would be expected to show distinct signals for each of the aromatic protons. Due to the formation of the dihydrochloride (B599025) salt, where both the isoquinoline (B145761) nitrogen and the exocyclic amine are protonated, significant downfield shifts of the proton signals are anticipated compared to the free base, particularly for the protons on the heterocyclic ring and those in proximity to the ammonium (B1175870) group.

A hypothetical ¹H NMR spectral data table for Isoquinolin-8-amine dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) is presented below, based on the structure and electronic effects.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.5 - 9.7 | d | J ≈ 6.0 |

| H-3 | 8.4 - 8.6 | d | J ≈ 6.0 |

| H-4 | 7.8 - 8.0 | t | J ≈ 6.0 |

| H-5 | 7.6 - 7.8 | d | J ≈ 8.0 |

| H-6 | 7.9 - 8.1 | t | J ≈ 8.0 |

| H-7 | 7.3 - 7.5 | d | J ≈ 8.0 |

| -NH₃⁺ | 10.0 - 12.0 | br s | - |

| -N⁺H- | 14.0 - 16.0 | br s | - |

Note: The chemical shifts for the amine and iminium protons (-NH₃⁺ and -N⁺H-) would likely appear as broad singlets and their exact positions would be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals corresponding to the nine carbon atoms of the isoquinoline ring system are expected. The protonation of the nitrogen atoms will induce downfield shifts for the adjacent carbon atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 135 - 140 |

| C-5 | 125 - 130 |

| C-6 | 130 - 135 |

| C-7 | 115 - 120 |

| C-8 | 140 - 145 |

| C-8a | 130 - 135 |

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling relationships between protons. For this compound, cross-peaks would be expected between adjacent aromatic protons, such as H-3 and H-4, as well as between H-5, H-6, and H-7.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be particularly useful for assigning the quaternary carbons (C-4a, C-8, and C-8a) by observing their correlations with nearby protons. For instance, C-8 would be expected to show correlations with H-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For a planar molecule like Isoquinolin-8-amine, NOESY correlations would be observed between adjacent protons, such as H-7 and the protons of the -NH₃⁺ group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. The formation of the dihydrochloride salt would introduce new vibrational modes and shift existing ones.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching vibrations of -NH₃⁺ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2800 - 2500 | Broad | N⁺-H stretching of the isoquinolinium ion |

| 1620 - 1580 | Medium | N-H bending vibrations of -NH₃⁺ |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretching |

| 1350 - 1250 | Medium | Aromatic C-N stretching |

| 900 - 650 | Strong | Aromatic C-H out-of-plane bending |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C=N are strong in the IR spectrum, the more non-polar aromatic ring vibrations are often more intense in the Raman spectrum.

Interactive Data Table: Predicted FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Strong | Aromatic C-H stretching |

| 1600 - 1550 | Strong | Aromatic ring stretching |

| 1400 - 1300 | Medium | Aromatic ring breathing modes |

| 1000 - 950 | Strong | Ring breathing mode |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be instrumental in unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₉H₈N₂ · 2HCl), the expected high-resolution mass data for the protonated molecular ion of the free base ([C₉H₉N₂]⁺) would be calculated and compared against the experimentally observed value.

Table 1: Theoretical High-Resolution Mass Data for the Protonated Free Base of Isoquinolin-8-amine

| Ion Formula | Calculated m/z |

|---|

Note: This table represents theoretical data. Experimental data for this compound is not available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces, including van der Waals forces, π-π stacking interactions between the aromatic isoquinoline rings, and, most significantly in a salt, ionic interactions and hydrogen bonds. Understanding the crystal packing is crucial for comprehending the solid-state properties of the compound.

Hydrogen Bonding Network Characterization

In the crystal structure of this compound, a complex network of hydrogen bonds would be expected. The protonated amine group (-NH₃⁺) and the protonated isoquinoline nitrogen would act as hydrogen bond donors. The chloride ions (Cl⁻) would be the primary hydrogen bond acceptors. The analysis of this network would involve identifying all hydrogen bond donors and acceptors and characterizing the geometry (distances and angles) of these interactions. This network plays a critical role in stabilizing the crystal structure.

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor (D) | Acceptor (A) | Type of Interaction |

|---|---|---|

| N⁺-H (isoquinoline ring) | Cl⁻ | Charge-assisted hydrogen bond |

Note: This table is a hypothetical representation of expected interactions. Specific crystallographic data is required for confirmation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. This method is favored for its balance of accuracy and computational cost, making it well-suited for the analysis of moderately sized organic molecules such as isoquinolin-8-amine dihydrochloride (B599025).

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in isoquinolin-8-amine dihydrochloride, a process known as geometry optimization. These calculations also provide insights into the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. For instance, studies on related isoquinoline (B145761) derivatives have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to perform quantum chemical calculations in the gaseous phase. acs.org Such analyses can reveal how structural modifications, like the addition of different functional groups, influence the electronic properties and reactivity of the isoquinoline core. acs.org

Table 1: Calculated Electronic Properties of Isoquinolin-8-amine

| Property | Value |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| LogP | 1.817 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

This data is for the base molecule, Isoquinolin-8-amine, and provides a theoretical basis for understanding the properties of its dihydrochloride salt. chemscene.com

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound. This synergy between theoretical and experimental spectroscopy is crucial for a comprehensive structural characterization.

Investigation of Electron Transfer Properties

The electron transfer properties of a molecule are fundamental to its reactivity and potential applications in areas like materials science and catalysis. DFT calculations can elucidate these properties by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their energy gap are key indicators of a molecule's ability to donate or accept electrons. For example, in similar heterocyclic systems, it has been observed that the introduction of electron-withdrawing groups can lower the HOMO energy level, affecting the molecule's electronic transitions. acs.org

Molecular Dynamics and Docking Simulations for Biological Interactions

To explore the potential biological activity of this compound, molecular dynamics (MD) and docking simulations are invaluable tools. MD simulations provide a dynamic picture of how the molecule behaves over time in a biological environment, such as in solution or near a protein. Docking simulations, on the other hand, predict the preferred binding orientation and affinity of the molecule to a specific biological target, such as an enzyme or receptor.

For instance, docking studies on quinoline (B57606) and isoquinoline derivatives have been used to investigate their potential as anticancer agents by simulating their interaction with protein targets like Ras. researchgate.net These simulations can identify key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI-RDG) Analyses

Characterization of Supramolecular Synthons

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density of a system to define atoms, bonds, and molecular structure. amercrystalassn.orgwiley-vch.dee-bookshelf.de QTAIM can be used to characterize the nature of chemical bonds and noncovalent interactions within and between molecules. amercrystalassn.orgmuni.cz

The Noncovalent Interaction (NCI) index, which is based on the electron density and its derivatives, is a powerful tool for visualizing and identifying weak interactions like hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgwikipedia.org The NCI method plots the reduced density gradient (RDG) against the electron density. chemtools.orgnih.gov Regions of low RDG at low electron densities signify noncovalent interactions. wikipedia.org The sign of the second eigenvalue of the electron density's Hessian matrix can then be used to distinguish between attractive (like hydrogen bonds) and repulsive (steric) interactions. wikipedia.org

In the context of this compound, these analyses can be used to characterize the supramolecular synthons, which are the predictable and robust noncovalent interactions that guide the assembly of molecules in the solid state. By identifying and understanding these interactions, researchers can gain insight into the crystal packing and polymorphism of the compound.

Conformational Analysis and Receptor Modeling

The conformational landscape and receptor interaction profile of this compound are critical determinants of its potential biological activity. While specific experimental and extensive computational studies on this compound are not widely available in public-domain literature, a comprehensive understanding can be constructed by examining its structural features, the behavior of analogous molecules, and the application of fundamental principles of computational chemistry. The protonation of the two basic nitrogen atoms in the dihydrochloride salt form significantly influences its electronic and conformational properties compared to the free base, isoquinolin-8-amine.

Conformational Analysis:

The conformational flexibility of this compound is primarily centered around the rotation of the exocyclic amino group relative to the isoquinoline ring. The isoquinoline core itself is a rigid, planar aromatic system. The key dihedral angle to consider is that which defines the orientation of the amino group with respect to the plane of the isoquinoline ring.

In the case of the free base, 8-aminoisoquinoline (B1282671), the amino group is conjugated with the aromatic system. Theoretical studies on similar aromatic amines, such as aniline, have shown that there is a rotational barrier for the amino group. researchgate.net This barrier arises from the interplay between the stabilizing effects of π-conjugation, which favors a planar arrangement, and steric hindrance with adjacent atoms. For isoquinolin-8-amine, the peri-hydrogen at the C-7 position would create some steric clash with the amino group, influencing its preferred orientation. It is expected that the amino group will have preferred rotational conformers that minimize this steric interaction while maintaining some degree of electronic conjugation.

Upon protonation to form the dihydrochloride salt, the situation changes significantly. The two most basic centers, the isoquinoline nitrogen (N-2) and the exocyclic amino group (N-8), will be protonated. The protonation of the exocyclic amino group to form an ammonium (B1175870) group (-NH3+) disrupts its π-conjugation with the aromatic ring. This would theoretically lower the rotational barrier around the C8-N bond compared to the free base, as the electronic driving force for planarity is diminished. The conformational space will then be primarily governed by steric and electrostatic interactions.

Molecular mechanics and quantum mechanical calculations on related aromatic amines can provide insight into the energetic landscape of this rotation. While specific data for isoquinolin-8-amine is scarce, a general understanding can be gleaned from studies on similar systems.

Interactive Table: Predicted Conformational Properties of Isoquinolin-8-amine and its Dihydrochloride

| Property | Isoquinolin-8-amine (Free Base) | This compound |

| Amino Group Geometry | Likely near-planar with the isoquinoline ring to maximize π-conjugation. | Tetrahedral -NH3+ group. |

| C8-N Bond Rotation | Restricted due to partial double bond character and steric hindrance. | Lower rotational barrier compared to the free base due to loss of conjugation. |

| Key Dihedral Angle | C7-C8-N-H torsion angles would define stable, near-planar conformers. | C7-C8-N-H torsion angles would have multiple low-energy staggered conformations. |

| Overall Conformation | The isoquinoline ring remains planar. | The isoquinoline ring remains planar. |

Receptor Modeling:

Receptor modeling, or molecular docking, is a computational technique used to predict the preferred binding mode of a small molecule to a macromolecular target, such as a protein or nucleic acid. 13.235.221 In the absence of specific receptor binding data for this compound, we can infer potential interactions by examining docking studies of other isoquinoline and quinoline derivatives with various biological targets, particularly protein kinases, which are common targets for such scaffolds. nih.govbohrium.comresearchgate.netmdpi.com

Isoquinoline derivatives are known to interact with a variety of receptors, including but not limited to cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and dopamine (B1211576) receptors. 13.235.221nih.govnih.gov The binding of these molecules within the active site of a receptor is typically governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

For this compound, the protonated isoquinoline nitrogen and the exocyclic ammonium group would be key hydrogen bond donors. The planar isoquinoline ring system provides a scaffold for favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket. nii.ac.jp

A hypothetical docking scenario of this compound into a generic kinase ATP-binding site could involve the following interactions:

Hydrogen Bonding: The protonated isoquinoline nitrogen could form a hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors. mdpi.com The exocyclic -NH3+ group could form additional hydrogen bonds with nearby amino acid residues or with the solvent-exposed surface of the binding pocket.

Hydrophobic/Aromatic Interactions: The fused benzene (B151609) and pyridine (B92270) rings of the isoquinoline core can engage in hydrophobic and aromatic stacking interactions with nonpolar and aromatic residues within the active site.